Molecular weight and formula for (4S)-1-Boc-4-(4-bromobenzyl)-L-proline
Molecular weight and formula for (4S)-1-Boc-4-(4-bromobenzyl)-L-proline
An In-Depth Technical Guide to (4S)-1-Boc-4-(4-bromobenzyl)-L-proline: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
(4S)-1-Boc-4-(4-bromobenzyl)-L-proline is a highly functionalized, non-proteinogenic amino acid derivative that serves as a pivotal building block in modern medicinal chemistry and drug development. Its unique architecture, combining a conformationally constrained L-proline scaffold, a standard Boc-protecting group, and a versatile 4-bromobenzyl moiety, offers researchers precise control over peptide structure and a handle for extensive synthetic diversification. This guide provides an in-depth analysis of its molecular properties, strategic importance, synthetic methodologies, and key applications, intended for professionals engaged in peptide synthesis, peptidomimetic design, and the development of novel therapeutics.
Core Molecular Profile
The compound's structure is meticulously designed for synthetic utility. The L-proline core provides a rigid cyclic constraint that influences the backbone torsion angles of peptides into which it is incorporated.[1][2] The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for the proline nitrogen, preventing unwanted reactivity during peptide coupling steps and enabling orthogonal protection strategies.[3][4] The 4-bromobenzyl substituent at the C4 position is not merely a steric element; it is a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions.[2]
| Property | Data | Source(s) |
| Molecular Formula | C₁₇H₂₂BrNO₄ | [5][6] |
| Molecular Weight | 384.26 g/mol | [5][7] |
| IUPAC Name | (2S,4S)-4-[(4-bromophenyl)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | [7] |
| CAS Number | 1217654-48-2 | [7] |
| Appearance | Typically a white to off-white solid | [4][6] |
| Key Structural Features | L-proline scaffold, Boc-protected amine, 4-bromobenzyl substituent | [2] |
Strategic Importance in Medicinal Chemistry
The value of (4S)-1-Boc-4-(4-bromobenzyl)-L-proline lies in its dual capacity to enforce conformational rigidity and serve as a platform for chemical diversification.
Conformational Constraint
Proline and its analogues are powerful tools for stabilizing specific peptide secondary structures, such as β-turns and polyproline helices.[2] By introducing a bulky substituent at the C4 position, the puckering of the pyrrolidine ring is influenced, which in turn restricts the ψ (psi) and φ (phi) torsional angles of the peptide backbone. This pre-organization can lead to enhanced binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[2]
A Versatile Handle for Synthetic Diversification
The aryl bromide of the 4-bromobenzyl group is a key functional handle for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions. This allows for the rapid generation of analog libraries from a common intermediate, a cornerstone of modern drug discovery. The diagram below illustrates how this functionality enables access to a wide range of novel structures.
Caption: Synthetic pathways enabled by the 4-bromobenzyl group.
Synthetic Strategy and Methodologies
The synthesis of (4S)-1-Boc-4-(4-bromobenzyl)-L-proline typically originates from a commercially available, stereochemically defined precursor such as (2S,4R)-4-hydroxy-L-proline. The general workflow involves protection of the proline nitrogen, activation of the C4 hydroxyl group, and subsequent displacement to introduce the 4-bromobenzyl moiety.
Caption: General synthetic workflow for the target compound.
Exemplary Protocol: Boc Protection of an Amino Acid
The foundational step in many synthetic routes involving this compound is the protection of the proline nitrogen. This protocol is a self-validating system where successful protection is easily confirmed by TLC and spectroscopic methods.
Objective: To protect the secondary amine of an L-proline precursor with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
L-proline precursor (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Base (e.g., Triethylamine or Sodium Bicarbonate) (2.0-3.0 eq)
-
Solvent (e.g., Dichloromethane (DCM) or a Dioxane/Water mixture)
-
Saturated citric acid solution
-
Saturated sodium chloride (brine) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the L-proline precursor in the chosen solvent system. If using an aqueous system, add the base to deprotonate the amine, enhancing its nucleophilicity.[3]
-
Reagent Addition: Add the di-tert-butyl dicarbonate (Boc₂O) to the solution. The reaction is often performed at 0 °C initially and then allowed to warm to room temperature.
-
Reaction Monitoring: Stir the mixture for 2-4 hours.[8] The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Workup:
-
If using an organic solvent like DCM, wash the reaction mixture sequentially with a saturated citric acid solution (to remove excess base) and brine.[8]
-
If using an aqueous system, perform an acid-base extraction to isolate the product.
-
-
Drying and Concentration: Dry the organic phase over an anhydrous salt like MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product, often an oil or white solid, can be purified by column chromatography if necessary, although it is often of sufficient purity for subsequent steps.
Applications in Research and Drug Development
This specialized amino acid is employed across various stages of the drug discovery pipeline.
-
Peptide-Based Therapeutics: It is a key building block in the synthesis of peptides where conformational stability is desired to improve biological activity and metabolic stability.[6][9]
-
Small Molecule Synthesis: As a chiral building block, it provides a stereochemically defined scaffold for the synthesis of complex non-peptidic molecules.[2]
-
PROTACs and Molecular Glues: The ability to functionalize the 4-bromobenzyl group makes it a candidate for creating linkers or ligands in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).
Spectroscopic Characterization Insights
Structural elucidation relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).
-
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the pyrrolidine ring, the Boc group (a characteristic singlet around 1.4 ppm), and the aromatic protons of the 4-bromobenzyl group (typically two doublets in the aromatic region).[2]
-
Rotamers: A key feature to note is the potential for cis/trans rotamers (or rotamers) around the carbamate C-N bond of the Boc group. This can result in the broadening or even duplication of signals in the NMR spectrum at room temperature, which is a known characteristic of Boc-protected proline derivatives.[2] This is not an impurity but a reflection of the compound's conformational dynamics in solution.
Conclusion
(4S)-1-Boc-4-(4-bromobenzyl)-L-proline is more than a simple protected amino acid; it is a sophisticated chemical tool engineered for the demands of modern drug discovery. Its combination of conformational constraint and synthetic versatility provides researchers with a reliable building block for creating novel peptides, peptidomimetics, and complex chiral molecules with finely tuned properties. Understanding its chemical behavior, synthetic origins, and strategic applications is essential for any scientist working at the forefront of pharmaceutical research.
References
-
Synthesis of Boc-protected bicycloproline - PMC - NIH. [Link]
-
Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline - ACS Publications. [Link]
-
Supporting information for: A novel cobalt complex based on L-proline: synthesis, characterization and catalysis - The Royal Society of Chemistry. [Link]
Sources
- 1. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (4R)-1-Boc-4-(4-Bromobenzyl)-D-proline | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 15761-39-4: BOC-L-Proline | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. rsc.org [rsc.org]
- 9. chemimpex.com [chemimpex.com]
